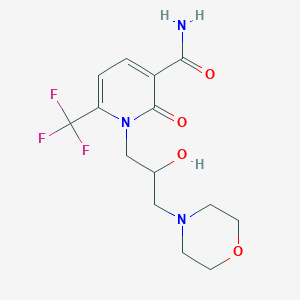
N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide, also known as CX-614, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. CX-614 has been extensively studied for its potential therapeutic benefits in various neurological and psychiatric disorders.
作用机制
N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide acts as a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the brain. It enhances the activity of AMPA receptors by increasing the affinity of the receptor for glutamate, prolonging the open time of the receptor channel, and increasing the frequency of channel opening.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide are mediated by its action on AMPA receptors. It enhances synaptic plasticity and memory formation by increasing the strength and stability of synaptic connections between neurons. It also promotes neuroprotection by reducing the susceptibility of neurons to oxidative stress and excitotoxicity.
实验室实验的优点和局限性
N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide has several advantages as a research tool in neuroscience. It is a potent and selective positive allosteric modulator of AMPA receptors, which allows for the specific modulation of synaptic plasticity and memory formation. It is also relatively stable and easy to synthesize, which makes it a convenient tool for in vitro and in vivo experiments.
However, N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide also has some limitations. Its effects on AMPA receptors can be dose-dependent and may vary depending on the experimental conditions. It may also have off-target effects on other ionotropic glutamate receptors, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide. One direction is to further investigate its potential therapeutic benefits in neurological and psychiatric disorders, particularly in clinical trials. Another direction is to explore its effects on other ionotropic glutamate receptors and their potential therapeutic applications. Additionally, the development of more selective and potent positive allosteric modulators of AMPA receptors could provide new insights into the mechanisms of synaptic plasticity and memory formation.
合成方法
The synthesis of N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide involves the reaction of 4-chlorobenzoyl chloride with 2,3-dihydroxytetrahydrofuran in the presence of triethylamine to form 4-(2,3-dihydroxytetrahydrofuran-4-yl)benzoyl chloride. This intermediate is then reacted with piperidine-1-carboxamide in the presence of triethylamine to yield N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide.
科学研究应用
N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide has been studied extensively for its potential therapeutic benefits in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to enhance synaptic plasticity and memory formation in animal models, and has demonstrated neuroprotective effects against oxidative stress and excitotoxicity.
属性
IUPAC Name |
N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-12-1-3-13(4-2-12)17-15(19)18-7-5-11(6-8-18)14-20-9-10-21-14/h1-4,11,14H,5-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXIMHBFRWUKQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2OCCO2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-1-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-(2-ethyl-1-benzofuran-3-yl)prop-2-en-1-one](/img/structure/B7572059.png)




![[3-oxo-3-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-1-thiophen-2-ylpropyl]urea](/img/structure/B7572104.png)



![Methyl 2-[(5-ethyl-4-methylthiophene-2-carbonyl)-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572134.png)

![4-bromo-N-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7572150.png)